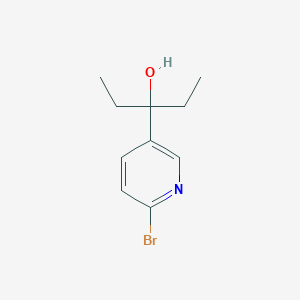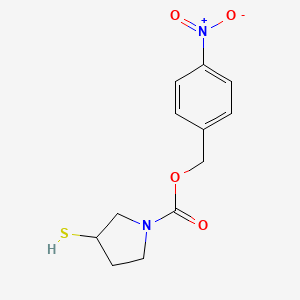
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is a fluorinated indole derivative with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol This compound is notable for its unique structure, which includes both trifluoromethyl and fluoroindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone typically involves the electrophilic fluorination of indole derivatives. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite (CF3OF) in a solvent like CF3Cl at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, resulting in the formation of 3-fluoroindole derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole ring, this compound can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoromethyl hypofluorite, cesium fluoroxysulfate, and Selectfluor. Reaction conditions often involve low temperatures and the use of polar solvents to facilitate the fluorination process .
Major Products Formed
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and pharmaceuticals.
Biology: Fluorinated indole derivatives have been studied for their potential as inhibitors of various enzymes and receptors, including HIV-1 and CB2 cannabinoid receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It can be used in the production of specialty chemicals and advanced materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3,5-dichloro-4-fluorophenyl)ethanone: Used as a pesticide intermediate.
1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Evaluated as an HIV-1 inhibitor.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone is unique due to its combination of trifluoromethyl and fluoroindole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H5F4NO |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5F4NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H |
InChI Key |
MAKXRDHUMVJFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)


![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)

![4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12280927.png)



![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)

![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)
